2-Chloro-5-(4-chloro-2-cyanophenoxy)phenyl acetate
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Overview
Description
2-Chloro-5-(4-chloro-2-cyanophenoxy)phenyl acetate is an organic compound with a complex structure, featuring multiple functional groups including chloro, cyano, and phenoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(4-chloro-2-cyanophenoxy)phenyl acetate typically involves multiple steps. One common method is the Ullmann reaction, where 2-chloro-5-(4-chloro-2-cyanophenoxy)phenol is reacted with acetic anhydride in the presence of a base such as potassium carbonate and a solvent like dimethylformamide . The reaction conditions must be carefully controlled to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-(4-chloro-2-cyanophenoxy)phenyl acetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro groups can be substituted by nucleophiles under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding phenol and acetic acid.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents depend on the desired transformation.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Nucleophilic Substitution: Substituted phenoxy derivatives.
Hydrolysis: 2-Chloro-5-(4-chloro-2-cyanophenoxy)phenol and acetic acid.
Oxidation and Reduction: Various oxidized or reduced derivatives depending on the specific reaction conditions.
Scientific Research Applications
2-Chloro-5-(4-chloro-2-cyanophenoxy)phenyl acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Chloro-5-(4-chloro-2-cyanophenoxy)phenyl acetate involves interactions with various molecular targets. The chloro and cyano groups can participate in electrophilic and nucleophilic reactions, respectively, influencing the compound’s reactivity and interactions with biological molecules. The phenoxy group can enhance the compound’s stability and facilitate its incorporation into larger molecular frameworks.
Comparison with Similar Compounds
Properties
CAS No. |
68534-35-0 |
---|---|
Molecular Formula |
C15H9Cl2NO3 |
Molecular Weight |
322.1 g/mol |
IUPAC Name |
[2-chloro-5-(4-chloro-2-cyanophenoxy)phenyl] acetate |
InChI |
InChI=1S/C15H9Cl2NO3/c1-9(19)20-15-7-12(3-4-13(15)17)21-14-5-2-11(16)6-10(14)8-18/h2-7H,1H3 |
InChI Key |
FPVLEMJNVKHACB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=C(C=CC(=C1)OC2=C(C=C(C=C2)Cl)C#N)Cl |
Origin of Product |
United States |
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